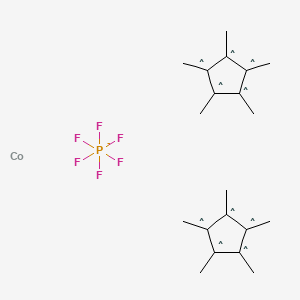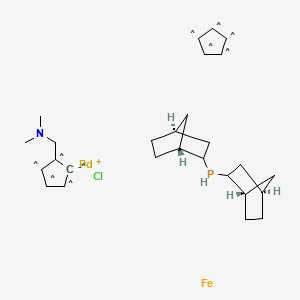
(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver is a coordination complex that combines the unique properties of its constituent molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver typically involves the coordination of silver ions with the ligands (1Z,5Z)-cycloocta-1,5-diene and (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are mixed with a silver salt, such as silver nitrate or silver triflate, in a suitable solvent like dichloromethane or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography might be employed to purify the final product.
化学反応の分析
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver can undergo various types of chemical reactions, including:
Oxidation: The silver center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of silver nanoparticles.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state silver complexes.
Reduction: Silver nanoparticles.
Substitution: New silver complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cycloadditions and polymerizations. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, silver complexes are studied for their antimicrobial properties. This compound could potentially be used in developing new antimicrobial agents.
Medicine
The compound’s potential antimicrobial properties also make it a candidate for medical applications, such as in wound dressings and coatings for medical devices to prevent infections.
Industry
In industry, silver complexes are used in materials science for the development of new materials with unique optical and electronic properties. This compound could be used in the fabrication of sensors and other electronic devices.
作用機序
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver exerts its effects involves the coordination of the silver ion with the ligands. This coordination alters the electronic properties of the silver ion, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
類似化合物との比較
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;silver
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
- (1Z,5Z)-cycloocta-1,5-diene;gold
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;gold
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver lies in its combination of ligands, which provide a distinct coordination environment and reactivity profile. This makes it particularly useful in applications where selective activation of substrates is required.
特性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRITXVBAILPDD-OJKFPHAYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14AgF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)












